molecular formula C11H12O5 B13349758 Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol

Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol

Cat. No.: B13349758
M. Wt: 224.21 g/mol
InChI Key: OAZCOKHHGDBMHC-KWQFWETISA-N
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Description

Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol is a complex organic compound featuring a tetrahydrofuran ring substituted with a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through a Pd-catalyzed arylation reaction, followed by Noyori asymmetric hydrogenation to ensure high enantioselectivity . The tetrahydrofuran ring is then introduced via a diastereoselective resolution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase .

Comparison with Similar Compounds

Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the tetrahydrofuran ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

(3S,4S)-4-(1,3-benzodioxol-5-yloxy)oxolan-3-ol

InChI

InChI=1S/C11H12O5/c12-8-4-13-5-11(8)16-7-1-2-9-10(3-7)15-6-14-9/h1-3,8,11-12H,4-6H2/t8-,11-/m0/s1

InChI Key

OAZCOKHHGDBMHC-KWQFWETISA-N

Isomeric SMILES

C1[C@@H]([C@H](CO1)OC2=CC3=C(C=C2)OCO3)O

Canonical SMILES

C1C(C(CO1)OC2=CC3=C(C=C2)OCO3)O

Origin of Product

United States

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